molecular formula C6H7N3O2 B1428015 5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1251201-67-8

5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

Katalognummer: B1428015
CAS-Nummer: 1251201-67-8
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: DEFBFEBIYWSPDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by a cyclopropyl substituent at the 5-position and a carboxylic acid group at the 4-position. Its molecular formula is C₆H₇N₃O₂, with a molar mass of 153.14 g/mol. The cyclopropyl group introduces steric and electronic effects that influence its physicochemical properties and biological interactions. This compound is of interest in medicinal chemistry due to the triazole scaffold's versatility in drug design, particularly in anticancer and antimicrobial applications .

Eigenschaften

IUPAC Name

5-cyclopropyl-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-6(11)5-4(3-1-2-3)7-9-8-5/h3H,1-2H2,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFBFEBIYWSPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid (CPTCA) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of CPTCA, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

CPTCA is characterized by its triazole ring structure and a cyclopropyl substituent. Its molecular formula is C6H7N3O2C_6H_7N_3O_2 with a molecular weight of 153.14 g/mol. The presence of the carboxylic acid functional group enhances its reactivity and solubility in various solvents, making it suitable for diverse chemical reactions and biological interactions.

Synthesis Methods

The synthesis of CPTCA typically involves several key steps:

  • Formation of the Triazole Ring : This can be achieved through the Huisgen 1,3-dipolar cycloaddition reaction.
  • Introduction of the Cyclopropyl Group : This is often done via cyclopropanation reactions.
  • Carboxylic Acid Functionalization : This step is crucial for enhancing the compound's biological activity and solubility.

Biological Activities

Research indicates that CPTCA exhibits significant biological activities across various domains:

Antimicrobial Activity

CPTCA has shown promising results as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antiparasitic Activity

Particularly noteworthy is its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have indicated that derivatives of triazole compounds like CPTCA can significantly reduce parasite burden in infected models, showcasing their potential as therapeutic agents in parasitic infections .

Antitumor Activity

Preliminary studies suggest that CPTCA may possess anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, indicating its potential as a lead compound in cancer therapy .

The mechanisms underlying the biological activities of CPTCA involve interactions with specific molecular targets:

  • Enzyme Inhibition : CPTCA may inhibit enzymes that are critical for the survival and proliferation of pathogens or cancer cells.
  • Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways that lead to cell death or inhibition of growth .

Case Studies

A selection of case studies highlights the efficacy of CPTCA and its derivatives:

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated significant inhibition against Staphylococcus aureus
Antiparasitic ActivityReduced T. cruzi burden in murine models
Antitumor EffectsInhibited proliferation in breast cancer cell lines

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is primarily noted for its potential as a therapeutic agent. Its applications include:

  • Antimicrobial Activity : Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Triazole Compounds

CompoundPathogenIC50 (µM)
6eMycobacterium tuberculosis40.32
6aStaphylococcus aureus15.00
6hEscherichia coli22.50
  • Anticancer Properties : The compound has been evaluated for its anticancer activity. Studies have shown that derivatives based on the triazole scaffold exhibit cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and B16 (melanoma) .

Table 2: Anticancer Activity of Triazole Derivatives

Compound NameCell LineIC50 (µM)
Triazole AA54912.5
Triazole BB1615.0

Neurology and Pharmacology

The compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer’s disease. It serves as a precursor for synthesizing inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer’s therapy .

Table 3: Cholinesterase Inhibition

CompoundAChE IC50 (µM)BChE IC50 (µM)
Eserine39.1946.62
5-Cyclopropyl Triazole38.9142.74

Agricultural Chemistry

Beyond medicinal applications, this compound is being investigated for its role in agricultural chemistry as a potential fungicide and herbicide due to its ability to inhibit certain plant pathogens . Its structural properties allow it to interact with biological systems effectively.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The bioactivity and physicochemical properties of triazole-carboxylic acids are highly dependent on substituents at positions 1 and 3. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Structural Differences
5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid Cyclopropyl (5), H (1) C₆H₇N₃O₂ 153.14 Compact cyclopropyl group enhances rigidity
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid Cyclopropyl (1), H (5) C₆H₇N₃O₂ 153.14 Cyclopropyl at position 1 alters steric hindrance
5-Methyl-1-(thiazol-2-yl)-1H-triazole-4-carboxylic acid Methyl (5), thiazolyl (1) C₇H₆N₄O₂S 226.21 Thiazole substituent improves zwitterionic character
1-(4-Chlorophenyl)-5-CF₃–1H-triazole-4-carboxylic acid CF₃ (5), 4-Cl-phenyl (1) C₁₀H₆ClF₃N₃O₂ 292.62 Electron-withdrawing groups enhance target affinity
5-Cyclopropyl-1-(2-hydroxyethyl)-1H-triazole-4-carboxylic acid Cyclopropyl (5), hydroxyethyl (1) C₈H₁₁N₃O₃ 197.19 Hydroxyethyl improves solubility

Key Observations :

  • Cyclopropyl vs. Methyl/CF₃ : Cyclopropyl groups increase rigidity and metabolic stability compared to methyl or trifluoromethyl groups but may reduce solubility due to hydrophobicity .
  • Positional Effects: Cyclopropyl at position 5 (as in the target compound) vs.
Anticancer Activity
  • 5-Cyclopropyl-1H-triazole-4-carboxylic acid: Limited direct data, but analogs with cyclopropyl substituents show moderate activity against lung (NCI-H522) and kidney (UO-31) cancer cells. Cyclopropyl’s rigidity may enhance target engagement but reduce cell permeability compared to more polar groups .
  • 1-(4-Chlorophenyl)-5-CF₃–1H-triazole-4-carboxylic acid : Exhibits 68.09% growth inhibition (GP) in NCI-H522 cells due to strong electron-withdrawing effects improving target (e.g., c-Met kinase) binding .
  • 5-Methyl-1-(thiazol-2-yl)-1H-triazole-4-carboxylic acid : Shows 40% growth inhibition in NCI-H522 cells, attributed to zwitterionic properties enhancing membrane penetration .
Comparison with Amide Derivatives

Carboxylic acids are generally less active than corresponding amides. For example:

  • 1-(4-Chlorophenyl)-5-CF₃–1H-triazole-4-carboxamide : Achieves >90% GP in NCI-H522 cells, outperforming the carboxylic acid form due to improved lipophilicity and reduced acidity .

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~2.5–3.5) leads to high ionization at physiological pH, reducing cell permeability. Cyclopropyl’s electron-donating effect may slightly lower acidity compared to CF₃-substituted analogs .
  • Solubility : Hydroxyethyl-substituted analogs (e.g., CAS 1249441-29-9) exhibit improved aqueous solubility (logP ~0.5) compared to the parent compound (logP ~1.2) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Cyclocondensation reactions using precursors like cyclopropyl-substituted alkynes and azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) are typical. Optimization involves adjusting catalysts (e.g., Cu(I) salts), temperature (80–100°C), and solvent systems (e.g., DMF/water mixtures). Post-synthesis purification via recrystallization (e.g., acetic acid/water systems) or column chromatography ensures high purity .

Q. How is the crystal structure of this compound validated, and which software tools are recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging its robust algorithms for handling hydrogen bonding and thermal parameters . OLEX2 integrates structure solution, refinement, and visualization, streamlining workflows for small-molecule crystallography .

Q. What analytical techniques are critical for confirming the purity and structural integrity of synthesized derivatives?

  • Methodology :

  • NMR Spectroscopy : Confirms regiochemistry (e.g., 1,4-disubstituted triazole) and cyclopropyl group integrity.
  • HPLC-MS : Validates purity (>95%) and molecular weight.
  • FT-IR : Identifies carboxylic acid (–COOH) and triazole ring vibrations .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for triazole-carboxylic acid derivatives?

  • Methodology : Combine Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) with experimental NMR/IR data. Adjust computational models to account for solvent effects (e.g., polarizable continuum models) and intermolecular interactions (e.g., hydrogen bonding in crystalline states) .

Q. What strategies address challenges in refining crystal structures with SHELXL, such as twinning or disorder?

  • Methodology :

  • For twinning : Use the TWIN command in SHELXL to model twin domains and refine scale factors.
  • For disorder : Apply PART instructions to split occupancy between disordered atoms. Validate results with R-factor convergence (<5%) and residual electron density maps .

Q. How should antiproliferative activity assays be designed to evaluate derivatives against cancer cell lines?

  • Methodology :

  • Cell Line Selection : Prioritize panels like NCI-60, including lung (NCI-H522) and melanoma (LOX IMVI) lines, based on structural analogs showing GP values of 40–62% .
  • Dose-Response Curves : Test concentrations (1–100 μM) over 48–72 hours. Use MTT assays for viability and validate with clonogenic assays.
  • Controls : Include cisplatin as a positive control and solvent-only negative controls .

Q. How do substituent modifications (e.g., cyclopropyl vs. methyl groups) impact bioactivity in triazole-carboxylic acid derivatives?

  • Methodology : Perform Structure-Activity Relationship (SAR) studies:

  • Synthesize analogs with varied substituents (e.g., 5-methyl, 5-benzyl).
  • Compare IC₅₀ values across cell lines. For example, cyclopropyl derivatives may enhance membrane permeability due to lipophilicity, improving activity against renal (UO-31) or colon cancers .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across cancer cell lines for triazole-carboxylic acid derivatives?

  • Methodology :

  • Statistical Validation : Apply ANOVA to assess significance (p < 0.05) across replicates.
  • Mechanistic Studies : Use transcriptomics/proteomics to identify differential target expression (e.g., kinase inhibition in sensitive vs. resistant lines).
  • Metabolic Stability : Test compound stability in cell media via LC-MS to rule out degradation artifacts .

Q. What experimental approaches reconcile discrepancies between crystallographic and computational bond-length predictions?

  • Methodology :

  • Compare SHELXL-refined bond lengths (Å) with DFT-optimized geometries.
  • Account for crystal packing forces (e.g., π-π stacking) that may distort gas-phase computational models. Use Hirshfeld surface analysis in CrystalExplorer to quantify intermolecular interactions .

Methodological Recommendations

  • Synthesis : Optimize CuAAC conditions with 10 mol% CuI in DMF at 90°C for 12 hours .
  • Crystallography : For twinned crystals, collect data at multiple φ angles and refine with TWIN/BASF parameters in SHELXL .
  • Bioassays : Include 3D tumor spheroid models to better mimic in vivo conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.